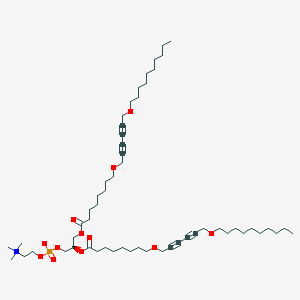
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine, also known as BDP-PC, is a phospholipid that has been widely used in scientific research due to its unique chemical structure and properties. BDP-PC is a synthetic lipid that contains two long-chain acetylenic bonds, which make it highly fluorescent and suitable for use in a variety of biochemical and physiological assays.
Mécanisme D'action
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine is a phospholipid that can insert into lipid membranes and alter their properties. It has been shown to increase membrane fluidity and permeability, as well as affect the activity of membrane-bound enzymes and ion channels. 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine can also interact with proteins and alter their conformation and activity.
Effets Biochimiques Et Physiologiques
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has been shown to have a variety of biochemical and physiological effects, including modulation of membrane fluidity, alteration of lipid-protein interactions, and regulation of membrane-bound enzymes and ion channels. 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms behind these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine in lab experiments is its fluorescent properties, which allow for easy tracking and visualization of lipid membranes and drug delivery systems. 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine is also a synthetic lipid, which allows for precise control over its chemical properties and structure. However, one limitation of using 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine is that its unique chemical structure may not accurately reflect the properties of natural lipids found in biological membranes.
Orientations Futures
There are many potential future directions for research involving 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine. One area of interest is the development of new drug delivery systems that incorporate 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine, as its fluorescent properties make it a useful tool for tracking drug uptake and distribution in cells. Another area of interest is the use of 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine in studying lipid-protein interactions and membrane dynamics, as its unique chemical structure may provide new insights into these processes. Additionally, further research is needed to fully understand the mechanisms behind the anti-inflammatory and anti-tumor properties of 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine.
Méthodes De Synthèse
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and enzymatic synthesis. One common method involves the use of phospholipase D to catalyze the reaction between 1,2-dioleoyl-sn-glycero-3-phosphocholine and 9,16-dioxahexacosa-11,13-diyne-1,20-diol. The resulting product is then purified using chromatography techniques to obtain pure 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine.
Applications De Recherche Scientifique
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has been used in a wide range of scientific research applications, including membrane dynamics, lipid-protein interactions, and drug delivery. Due to its fluorescent properties, 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has been used to study lipid membrane dynamics and lipid-protein interactions using fluorescence microscopy and spectroscopy techniques. 1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine has also been used as a fluorescent probe for drug delivery studies, as it can be incorporated into liposomes and other drug delivery systems to track their uptake and distribution in cells.
Propriétés
Numéro CAS |
148057-01-6 |
|---|---|
Nom du produit |
1,2-Bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine |
Formule moléculaire |
C56H96NO12P |
Poids moléculaire |
1006.3 g/mol |
Nom IUPAC |
[(2R)-2,3-bis[8-(6-decoxyhexa-2,4-diynoxy)octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C56H96NO12P/c1-6-8-10-12-14-16-22-32-43-62-47-36-26-28-38-49-64-45-34-24-18-20-30-40-55(58)66-52-54(53-68-70(60,61)67-51-42-57(3,4)5)69-56(59)41-31-21-19-25-35-46-65-50-39-29-27-37-48-63-44-33-23-17-15-13-11-9-7-2/h54H,6-25,30-35,40-53H2,1-5H3/t54-/m1/s1 |
Clé InChI |
REWKJMLMLZAYSK-AXAMJWTMSA-N |
SMILES isomérique |
CCCCCCCCCCOCC#CC#CCOCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOCC#CC#CCOCCCCCCCCCC |
SMILES |
CCCCCCCCCCOCC#CC#CCOCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOCC#CC#CCOCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCOCC#CC#CCOCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOCC#CC#CCOCCCCCCCCCC |
Autres numéros CAS |
148057-01-6 |
Synonymes |
1,2-bis(9,16-dioxahexacosa-11,13-diynoyl)-sn-3-phosphocholine 1,2-bis(DIODYN)-PC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)
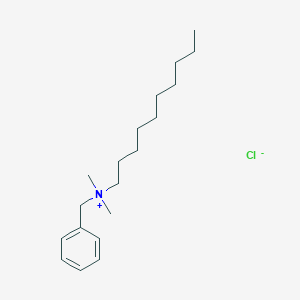
![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)

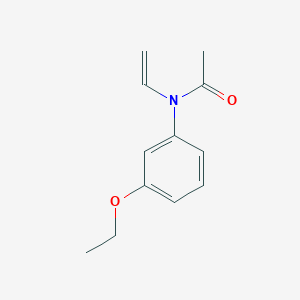
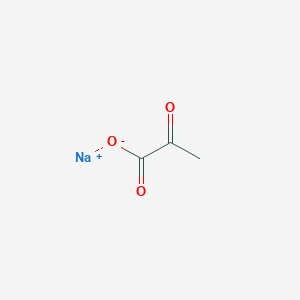
![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)
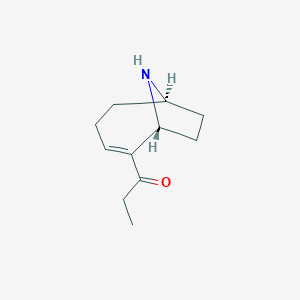
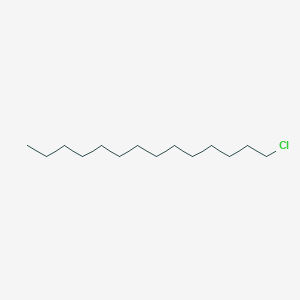
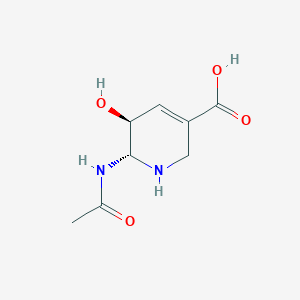
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)